molecular formula C10H8BrFN2O2S2 B2615713 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide CAS No. 1771023-86-9

4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide

Cat. No.: B2615713
CAS No.: 1771023-86-9
M. Wt: 351.21
InChI Key: LXXNVOCQNCZWII-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Geometry and Conformational Analysis

The molecular geometry of 4-bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide is dominated by its planar aromatic systems and the stereochemical arrangement of substituents. The benzenesulfonamide core adopts a trigonal planar geometry at the sulfur center, with the sulfonamide group (-SO₂-NH-) forming a nearly coplanar arrangement with the benzene ring. The 4-bromo and 2-fluoro substituents are positioned para and ortho to the sulfonamide group, respectively, introducing steric and electronic effects.

The 4-methylthiazol-2-yl group is connected via an NH linker to the benzene ring. The thiazole ring itself is planar, with the nitrogen atom at position 2 participating in conjugation with the sulfur atom. The methyl group at position 4 of the thiazole ring adopts a staggered conformation to minimize steric interactions with the benzene substituents. Computational modeling suggests that the molecule exists in a single dominant conformation due to the rigidity of the thiazole ring and the sulfonamide group.

Table 1: Key Bond Lengths and Angles (Hypothetical Values Based on Analogous Structures)
Bond/Angle Value (Å/radians) Source Structure
S=O (sulfonamide) 1.44–1.46 Benzenesulfonamides
C-Br (4-bromo substituent) 1.89–1.93 Bromobenzene derivatives
C-F (2-fluoro substituent) 1.33–1.36 Fluorobenzene derivatives
Thiazole ring C-N bond 1.31–1.34 Thiazole-containing sulfonamides

Crystallographic Data and Asymmetric Unit Configurations

Single-crystal X-ray diffraction studies of structurally analogous compounds reveal that sulfonamides with thiazole substituents often crystallize in triclinic or monoclinic systems. For this compound, the unit cell parameters are hypothesized to align with those of similar sulfonamide-thiazole hybrids:

  • Space group : Likely P1̄ (triclinic) or P2₁/c (monoclinic) based on typical sulfonamide crystal packing.
  • Unit cell dimensions : Estimated a ≈ 7–9 Å, b ≈ 5–7 Å, c ≈ 10–12 Å, with angles close to 90° due to planar aromatic stacking.

The asymmetric unit contains one independent molecule, with the sulfonamide group adopting an anti conformation relative to the thiazole ring. Displacement ellipsoid analysis would reveal thermal motion patterns consistent with rigid aromatic systems and flexible methyl groups.

Table 2: Hypothetical Crystallographic Parameters
Parameter Expected Value Basis for Estimation
Space group P1̄ or P2₁/c Sulfonamide-thiazole hybrids
Unit cell volume (ų) 500–700 Molecular weight (≈441 g/mol)
Hydrogen bonding networks NH···O, NH···F Sulfonamide intermolecular interactions

Intermolecular Interactions and Packing Behavior

The compound’s crystalline packing is governed by a combination of hydrogen bonding, halogen interactions, and π-π stacking:

  • Hydrogen bonding : The sulfonamide NH group forms moderate-strength hydrogen bonds with oxygen or fluorine atoms of adjacent molecules, acting as both donor and acceptor. For example, NH···O interactions (distance ≈ 2.8–3.0 Å) stabilize the lattice.
  • Halogen interactions : The bromine atom participates in weak C-Br···π interactions with aromatic rings, contributing to layered crystal growth. Fluorine atoms may engage in C-F···H or C-F···π interactions, though these are typically weaker.
  • π-π stacking : The benzene and thiazole rings stack in parallel planes, with interplanar distances of ≈ 3.3–3.5 Å. This interaction dominates in the crystal’s secondary structure.
Table 3: Intermolecular Interaction Energies (Estimated)
Interaction Type Energy (kJ/mol) Dominant Contribution
NH···O hydrogen bonding 15–25 Primary lattice stabilization
C-Br···π interactions 5–10 Supplementary packing forces
π-π stacking 10–20 Aromatic ring alignment

Properties

IUPAC Name

4-bromo-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2S2/c1-6-5-17-10(13-6)14-18(15,16)9-3-2-7(11)4-8(9)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXNVOCQNCZWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with 4-methylthiazole-2-amine under suitable conditions . The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Scientific Research Applications

Physical Properties

PropertyValue
AppearancePale-yellow to yellow-brown
Boiling PointNot specified
SolubilityNot specified

Medicinal Chemistry

4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide has been explored for its potential as a pharmaceutical agent. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics. Research has indicated that modifications in the thiazole moiety can enhance biological activity against various pathogens.

Case Study: Antimicrobial Activity

A study conducted on sulfonamide derivatives demonstrated that compounds with similar structures exhibited potent antibacterial effects against resistant strains of bacteria. The incorporation of the thiazole ring was pivotal in enhancing efficacy, suggesting that this compound could be a valuable lead compound in antibiotic development .

Agrochemical Applications

The compound's ability to interact with biological systems also positions it as a potential agrochemical agent. Its structural features may confer herbicidal or fungicidal properties, which are critical in crop protection.

Data Table: Agrochemical Potential

PropertyValue
Target OrganismVarious fungi and weeds
Mode of ActionInhibition of specific metabolic pathways

Research indicates that similar thiazole-containing compounds have shown promising results in inhibiting fungal growth and weed germination, suggesting that further exploration of this compound could yield effective agrochemicals .

Material Science

In material science, compounds like this compound are being investigated for their potential use in developing advanced materials with specific thermal and electrical properties.

Application Insights

The incorporation of halogenated compounds into polymers has been shown to enhance flame retardancy and thermal stability. This suggests that the compound could be utilized to improve the performance characteristics of polymeric materials .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Sulfonamide Nitrogen

N-Propargyl Analog (4-Bromo-2-fluoro-N-(prop-2-ynyl)benzenesulfonamide)
  • Structure : Replaces the thiazole ring with a propargyl group.
  • Key Differences: The propargyl group enables click chemistry applications (e.g., azide-alkyne cycloaddition), as seen in and , where it facilitates microwave-assisted synthesis of benzofused sultams .
N-(4-Methoxybenzyl)-Thiazolyl Analog
  • Example: 4-(4-Bromo-2-cyanophenyl)-N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide () .
  • Key Differences: Incorporates a methoxybenzyl group and a benzoxazine ring, enhancing steric bulk and reducing solubility in polar solvents. The cyanophenyl group introduces strong electron-withdrawing effects, altering electronic properties compared to the target’s halogenated benzene.
Schiff Base Derivatives (SB4)
  • Example: 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide () .
  • Key Differences :
    • The Schiff base (imine) enables metal chelation, making SB4 suitable for anticancer metal complexes.
    • Hydroxy and dibromo substituents enhance hydrogen bonding and halogen interactions, absent in the target compound.

Halogenation Patterns on the Benzene Ring

N-(3-Methoxyphenyl) Analog
  • Example : 4-Bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide () .
  • Key Differences: The methoxy group is electron-donating, increasing the sulfonamide’s pKa compared to the electron-deficient thiazole substituent.
Nitro-Substituted Analog
  • Example : 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide () .
  • Key Differences: The nitro group strongly withdraws electrons, increasing acidity (lower pKa) of the sulfonamide NH.

Heterocyclic Modifications

Benzothiazole Derivatives
  • Example: N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide () .
  • Key Differences: Benzothiazole’s fused ring system increases planarity, favoring intercalation in DNA or protein binding. The diethylaminoethyl side chain introduces basicity, altering solubility and cellular uptake.
Triazole-Thione Derivatives
  • Example : 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () .
  • Key Differences :
    • Triazole-thione tautomerism enables diverse binding modes (e.g., via sulfur or NH groups).
    • Absence of a thiazole ring reduces steric constraints compared to the target compound.

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

  • Target Compound : Predicted high melting point (>200°C) due to aromatic stacking and hydrogen bonding (similar to ’s Ni(II) complexes) .
  • N-Propargyl Analog : Lower melting point due to reduced crystallinity from the flexible propargyl group .

Spectroscopic Signatures

  • IR Spectroscopy :
    • Target: Expected ν(S=O) at ~1150–1200 cm⁻¹ and ν(N-H) at ~3300 cm⁻¹, similar to ’s sulfonamides .
    • SB4 (Schiff Base): Additional ν(C=N) at ~1600 cm⁻¹ and ν(O-H) at ~3400 cm⁻¹ .
  • NMR Spectroscopy :
    • Thiazole protons in the target resonate at δ 6.5–7.5 ppm (cf. ’s thiazole at δ 7.2 ppm) .

Biological Activity

4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide is a sulfonamide compound with the molecular formula C10H8BrFN2O2S2C_{10}H_8BrFN_2O_2S_2 and a molecular weight of 351.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a benzene ring substituted with a bromine atom, a fluorine atom, and a thiazole moiety. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting specific enzymes.

PropertyValue
Molecular FormulaC10H8BrFN2O2S2C_{10}H_8BrFN_2O_2S_2
Molecular Weight351.22 g/mol
CAS Number1771023-86-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is essential for the compound's action against various Gram-positive and Gram-negative bacteria.

A study on related thiazole compounds demonstrated that modifications in the sulfonamide structure could enhance antibacterial efficacy, suggesting that this compound may also possess similar enhancements in activity due to its unique substituents .

Anticancer Activity

The anticancer potential of this compound is supported by structure-activity relationship (SAR) studies indicating that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against breast cancer and leukemia cell lines . The presence of electron-donating groups such as methyl on the phenyl ring enhances this activity, which may apply to this compound as well.

The mechanism of action for this compound likely involves enzyme inhibition through structural mimicry of natural substrates. The sulfonamide group can competitively inhibit enzymes involved in nucleotide synthesis, disrupting cellular proliferation in bacteria and cancer cells alike .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comparative analysis involving various thiazole derivatives indicated that compounds with similar structures to this compound showed promising results against resistant bacterial strains. The study highlighted the importance of substituent positioning on the benzene ring for enhancing antimicrobial properties .
  • Anticancer Efficacy : In vitro studies have shown that derivatives of thiazole exhibit significant cytotoxicity against multiple cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis was linked to its interaction with key regulatory proteins involved in cell cycle progression .
  • SAR Analysis : A detailed SAR analysis revealed that modifications in the thiazole and sulfonamide groups significantly influence biological activity. The presence of halogens like bromine and fluorine was noted to enhance lipophilicity, potentially improving cellular uptake and bioavailability .

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